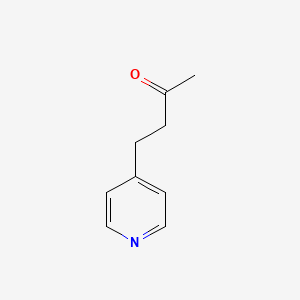

4-(Pyridin-4-yl)butan-2-one

説明

4-(Pyridin-4-yl)butan-2-one is a ketone derivative featuring a pyridine ring substituted at the fourth carbon of butan-2-one. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound is synthesized via iron-catalyzed C–H activation, where 4-butylpyridine undergoes hydroxylation, amination, or methylation using (R,R)-Fe(CF₃PDP)(MeCN)₂(SbF₆)₂ and acetic acid . This method highlights its role as an intermediate in organic synthesis, particularly in pharmaceutical research, where pyridine-containing structures are often leveraged for their bioactivity and binding properties.

特性

CAS番号 |

35250-71-6 |

|---|---|

分子式 |

C9H11NO |

分子量 |

149.19 g/mol |

IUPAC名 |

4-pyridin-4-ylbutan-2-one |

InChI |

InChI=1S/C9H11NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,2-3H2,1H3 |

InChIキー |

FTFBFLRZEAZBAU-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCC1=CC=NC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 4-(Pyridin-4-yl)butan-2-one with analogs differing in substituents, synthesis routes, and applications:

Key Observations:

Structural and Electronic Effects: Pyridine vs. This may influence solubility and bioavailability in pharmaceutical contexts. Sulfur-Containing Derivatives: The phenylsulfanyl group in confers tyrosinase inhibition (IC₅₀ < arbutin), likely due to sulfur’s nucleophilic properties disrupting melanogenesis.

Synthesis Methods :

- The target compound employs Fe-catalyzed C–H activation , a modern technique for selective functionalization, contrasting with traditional methods like aldol condensation (e.g., ) or isolation from natural sources (e.g., ).

Biological and Industrial Applications: Cosmetic Use: 4-(Phenylsulfanyl)butan-2-one and 4-(4-Fluorophenyl)butan-2-one show promise in skin whitening and enzyme inhibition, outperforming arbutin in efficacy. Regulatory Compliance: 4-(4-Hydroxyphenyl)butan-2-one is regulated by IFRA for safe use in fragrances , emphasizing the need for safety assessments in consumer products. Catalytic Applications: 4-(4-Methoxyphenyl)butan-2-one is synthesized via a AuPd nanoalloy catalyst, demonstrating the utility of bimetallic systems in tandem reactions .

Contradictions and Gaps: While multiple analogs inhibit tyrosinase, mechanisms vary (e.g., non-competitive inhibition in vs. uncharacterized pathways in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。